molecular formula C18H30ClNO B4973156 N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine

Cat. No. B4973156
M. Wt: 311.9 g/mol
InChI Key: LYJIOPNONFFUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine, also known as DMBA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying the mechanisms of cancer development and progression. DMBA is a synthetic compound that is structurally similar to other chemicals known to cause cancer, making it a useful tool for studying the effects of carcinogens on cells and tissues.

Mechanism of Action

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine exerts its carcinogenic effects through a process known as metabolic activation. The compound is metabolized by enzymes in the body to form reactive intermediates that can damage DNA and other cellular components. This damage can lead to mutations that promote the development of cancer.
Biochemical and Physiological Effects
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has been shown to have a variety of biochemical and physiological effects on cells and tissues. These include the induction of oxidative stress, DNA damage, inflammation, and alterations in gene expression. These effects can contribute to the development and progression of cancer.

Advantages and Limitations for Lab Experiments

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has several advantages as a tool for studying cancer development and progression. It is a well-characterized carcinogen that has been extensively studied in laboratory animals. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also limitations to its use, including the fact that it only induces certain types of cancer and may not accurately reflect the effects of other carcinogens.

Future Directions

There are several potential future directions for research on N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine and its use as a tool for studying cancer. One area of interest is the development of new methods for administering the compound that more closely mimic the way that humans are exposed to carcinogens in the environment. Another area of interest is the use of N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine in combination with other compounds to study the effects of multiple carcinogens on cancer development and progression. Additionally, there is ongoing research on the molecular mechanisms underlying N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine-induced carcinogenesis, which may lead to the development of new treatments for cancer.

Synthesis Methods

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is synthesized through a series of chemical reactions starting with 1-bromohexane and 4-chloro-3,5-dimethylphenol. The resulting product is then reacted with butylamine to produce N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine.

Scientific Research Applications

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is commonly used in scientific research to induce cancer in laboratory animals, particularly in studies of skin cancer. The compound is applied topically to the skin of animals, where it is absorbed and metabolized into a reactive form that damages DNA and other cellular components, leading to the development of tumors.

properties

IUPAC Name

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO/c1-4-5-10-20-11-8-6-7-9-12-21-17-13-15(2)18(19)16(3)14-17/h13-14,20H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJIOPNONFFUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine

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